Broad-Spectrum Antibacterial and Antifungal Potency of CAP 3 vs. Closest CAP Analogs
CAP 3 (CA-V3) demonstrates superior or equivalent broad-spectrum antimicrobial activity compared to the closest structural analogs CAP 4 (CA-I3) and CAP 5 (CA-L3). Against Gram-positive bacteria S. aureus, CAP 3 exhibits an MIC99 of 8.6 µg/mL, comparable to CAP 4 (8.9 µg/mL) and significantly more potent than CAP 5 (35.8 µg/mL) [1]. Against the fungal pathogen C. albicans, CAP 3 shows an MIC80 of 4.3 µg/mL, equivalent to CAP 4 (4.5 µg/mL) and more potent than CAP 5 (8.9 µg/mL) [1]. This profile underscores that while CAP 4 approaches the antibacterial activity of CAP 3, it does so with a marked increase in mammalian cell toxicity (see Evidence Item 2), making CAP 3 a uniquely balanced candidate.
| Evidence Dimension | Minimum inhibitory concentration (MIC99 for bacteria, MIC80 for fungi) |
|---|---|
| Target Compound Data | CAP 3 (CA-V3): S. aureus MIC99 = 8.6 µg/mL; C. albicans MIC80 = 4.3 µg/mL |
| Comparator Or Baseline | CAP 4 (CA-I3): S. aureus MIC99 = 8.9 µg/mL; C. albicans MIC80 = 4.5 µg/mL. CAP 5 (CA-L3): S. aureus MIC99 = 35.8 µg/mL; C. albicans MIC80 = 8.9 µg/mL |
| Quantified Difference | CAP 3 is 4.2x more potent than CAP 5 against S. aureus; CAP 3 and CAP 4 show equivalent antifungal potency against C. albicans |
| Conditions | In vitro broth microdilution assay against S. aureus and C. albicans; values reported in µg/mL from Table S1 of Gupta et al., 2019 |
Why This Matters
For procurement decisions, this data confirms that CAP 3 provides the optimal antimicrobial potency among close structural analogs without the severe cytotoxicity penalty seen in CAP 4.
- [1] Gupta S, et al. Cholic Acid-Peptide Conjugates as Potent Antimicrobials against Interkingdom Polymicrobial Biofilms. Antimicrob Agents Chemother. 2019;63(11):e00520-19. Table S1. View Source
